2-amino-3,3-dimethyl-N-(1-phenylethyl)butanamide, also known as (2S)-2-amino-3,3-dimethyl-N-[(1R)-1-phenylethyl]butanamide, is a chiral compound with significant potential in pharmaceutical applications. It belongs to the class of amino acids and amides, characterized by the presence of both amino and amide functional groups. The compound's molecular formula is with a molecular weight of approximately 234.34 g/mol .
This compound can be synthesized from commercially available starting materials, including 3,3-dimethylbutanoic acid and (1R)-1-phenylethylamine. The synthesis typically involves amidation reactions facilitated by coupling reagents.
2-amino-3,3-dimethyl-N-(1-phenylethyl)butanamide is classified under:
The synthesis of 2-amino-3,3-dimethyl-N-(1-phenylethyl)butanamide typically involves the following steps:
The synthesis can be scaled for industrial production using automated reactors or continuous flow systems, incorporating green chemistry principles to enhance efficiency and sustainability.
The molecular structure of 2-amino-3,3-dimethyl-N-(1-phenylethyl)butanamide features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 234.34 g/mol |
IUPAC Name | 2-amino-3,3-dimethyl-N-(1-phenylethyl)butanamide |
InChI | InChI=1S/C14H22N2O/c1-10(11...) |
InChI Key | BJXXSMAVTUBLGM-UHFFFAOYSA-N |
Canonical SMILES | CC(C(C(C)(C)N)C(=O)N(C(C)(C))C1=CC=CC=C1) |
2-amino-3,3-dimethyl-N-(1-phenylethyl)butanamide can undergo various chemical reactions:
These reactions are useful for modifying the compound's properties for specific applications in research and industry.
The mechanism of action for 2-amino-3,3-dimethyl-N-(1-phenylethyl)butanamide involves interactions with specific molecular targets:
The physical properties of 2-amino-3,3-dimethyl-N-(1-phenylethyl)butanamide include:
Key chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in polar solvents |
Stability | Stable under normal conditions |
While specific applications for 2-amino-3,3-dimethyl-N-(1-phenylethyl)butanamide are still being explored, its structural similarity to other biologically active compounds suggests potential uses in:
Further research avenues may focus on its potential applications in drug development and therapeutic interventions due to its unique chemical properties.
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3